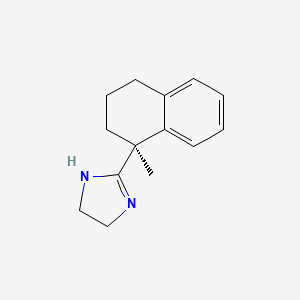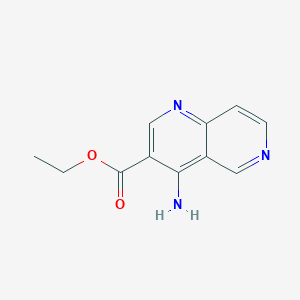
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C12H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a methoxy group at the 8th position and a methyl group at the 4th position of the quinoline ring, along with an acetonitrile group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile typically involves the reaction of 8-methoxy-4-methylquinoline with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(8-Hydroxy-4-methylquinolin-2-yl)acetonitrile
Reduction: 2-(8-Methoxy-4-methylquinolin-2-yl)ethylamine
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying the biological activity of quinoline-based compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(8-Hydroxy-4-methylquinolin-2-yl)acetonitrile
- 2-(8-Methoxyquinolin-2-yl)acetonitrile
- 2-(4-Methylquinolin-2-yl)acetonitrile
Uniqueness
2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile is unique due to the specific combination of functional groups on the quinoline ring. The presence of both methoxy and methyl groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-(8-methoxy-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-8-10(6-7-14)15-13-11(9)4-3-5-12(13)16-2/h3-5,8H,6H2,1-2H3 |
Clave InChI |
BOFKGTNJQGTEAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC=C2OC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)


![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)



